molecular formula C18H17NO4 B594341 4',6-Didemethyl Papaverine CAS No. 57170-09-9

4',6-Didemethyl Papaverine

Cat. No.: B594341
CAS No.: 57170-09-9
M. Wt: 311.337
InChI Key: LKTZJURSIYCTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4',6-Didemethyl Papaverine is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a methoxy group at the 7th position and a hydroxy-methoxyphenylmethyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4',6-Didemethyl Papaverine typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with appropriate isoquinoline derivatives under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4',6-Didemethyl Papaverine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4',6-Didemethyl Papaverine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4',6-Didemethyl Papaverine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    7-Isoquinolinol, 1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-: This compound shares a similar structure but differs in the position and type of substituents.

    1-[(3-Hydroxy-4-methoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol: Another related compound with variations in the substituent groups.

Uniqueness

4',6-Didemethyl Papaverine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4',6-Didemethyl Papaverine is a derivative of papaverine, a well-known alkaloid extracted from the opium poppy. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 336.37 g/mol
  • IUPAC Name : 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-2-(3-methoxyphenyl)ethanamine

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • Phosphodiesterase Inhibition : Similar to its parent compound, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for vasodilation and relaxation of smooth muscles, particularly in the vascular system.
  • Calcium Channel Modulation : The compound may also influence calcium channels, promoting relaxation in vascular smooth muscle and potentially aiding in the treatment of hypertension and other cardiovascular disorders .

In Vitro Studies

Several studies have investigated the biological effects of this compound:

  • Vasodilatory Effects : In isolated rat aorta preparations, this compound demonstrated significant vasodilatory effects comparable to those observed with papaverine. The compound effectively reduced vascular tone by promoting smooth muscle relaxation.
  • Neuroprotective Properties : Research indicates that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. In neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in decreased cell death and improved cell viability .

In Vivo Studies

In vivo studies further elucidate the therapeutic potential of this compound:

  • Hypertensive Models : In hypertensive rat models, administration of this compound resulted in significant reductions in blood pressure, supporting its potential use as an antihypertensive agent .
  • Cognitive Function : Animal studies have shown that the compound can enhance cognitive function in models of Alzheimer's disease by improving blood flow to the brain and reducing neuroinflammation .

Clinical Applications

While extensive clinical data on this compound is limited, preliminary case reports suggest its potential utility in treating conditions such as:

  • Erectile Dysfunction : Similar to papaverine, this compound may improve erectile function by enhancing penile blood flow through vasodilation.
  • Cerebral Ischemia : Observations from case studies indicate that it may aid recovery in patients experiencing transient ischemic attacks by improving cerebral perfusion.

Comparative Analysis

The table below compares the biological activities of this compound with its parent compound, papaverine.

CompoundMechanism of ActionKey Effects
This compoundPhosphodiesterase inhibition; Calcium channel modulationVasodilation; Neuroprotection
PapaverinePhosphodiesterase inhibitionSmooth muscle relaxation; Antispasmodic effects

Properties

IUPAC Name

1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-18(23-2)16(21)9-12(13)5-6-19-14/h3-6,8-10,20-21H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLURVVRTRZFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747613
Record name 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57170-09-9
Record name 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',6-Didemethyl Papaverine
Reactant of Route 2
4',6-Didemethyl Papaverine
Reactant of Route 3
Reactant of Route 3
4',6-Didemethyl Papaverine
Reactant of Route 4
4',6-Didemethyl Papaverine
Reactant of Route 5
4',6-Didemethyl Papaverine
Reactant of Route 6
4',6-Didemethyl Papaverine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.